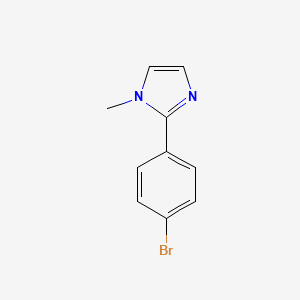
2-(4-bromophenyl)-1-methyl-1H-imidazole
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification based on functional groups.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as acidity or basicity, reactivity with other substances, etc.Aplicaciones Científicas De Investigación
Antimicrobial Applications
One prominent area of application for 2-(4-bromophenyl)-1-methyl-1H-imidazole derivatives is in the development of antimicrobial agents. Studies have demonstrated the synthesis of novel imidazoles that exhibit potent antimicrobial properties. For instance, derivatives have been synthesized with significant yield and tested for their antimicrobial activities against pathogens like Candida albicans, showcasing their potential as effective antimicrobial agents (Narwal et al., 2012). Additionally, another study synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which showed promising antimicrobial and antituberculosis activities (Güzeldemirci & Küçükbasmacı, 2010).
Structural and Computational Analysis
The structural characterization and computational analysis of imidazole derivatives have also been extensively studied. For example, a new imidazole derivative was synthesized, characterized, and analyzed through Hirshfeld surface analysis, DFT, MESP, and molecular docking studies, revealing insights into its structural stability, charge transfer, and potential biological interactions (Jayashree et al., 2019). Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential as a biological agent.
Organic Electronics and Photophysical Properties
Derivatives of 2-(4-bromophenyl)-1-methyl-1H-imidazole have been explored for their applications in organic electronics, specifically in the development of green-emitting phosphorescent Ir(III) complexes. These complexes, characterized by their structures and photophysical properties, show potential for use as blue emitters or hole-blocking materials in OLEDs due to their high thermal stability and significant HOMO-LUMO energy gaps (Lin et al., 2016).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves the potential applications of the compound in various fields such as medicine, industry, agriculture, etc. It also includes ongoing research and development related to the compound.
For a specific compound like “2-(4-bromophenyl)-1-methyl-1H-imidazole”, you would need to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. Always ensure to use reliable sources and follow safety guidelines when handling chemical compounds.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBERNCIVESMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278694 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-methyl-1H-imidazole | |
CAS RN |
176961-54-9 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176961-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







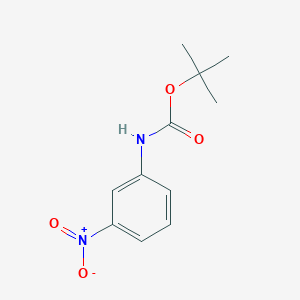
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
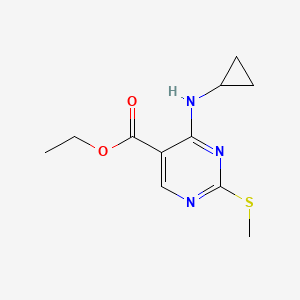
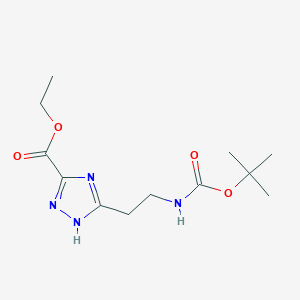

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

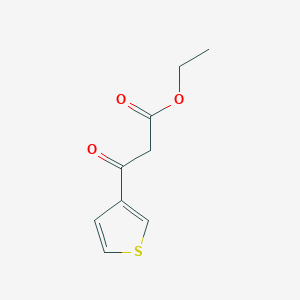
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
